molecular formula C11H14N2OS2 B15066062 2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol CAS No. 1422354-54-8

2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol

Cat. No.: B15066062
CAS No.: 1422354-54-8
M. Wt: 254.4 g/mol
InChI Key: COSABZAHDAPDOU-UHFFFAOYSA-N
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Description

2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.

Properties

CAS No.

1422354-54-8

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

IUPAC Name

2-ethylsulfanylspiro[3,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H14N2OS2/c1-2-15-10-12-7-6-11(4-3-5-11)16-8(7)9(14)13-10/h2-6H2,1H3,(H,12,13,14)

InChI Key

COSABZAHDAPDOU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=O)N1)SC3(C2)CCC3

Origin of Product

United States

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